

"N-(4-methyl-2,6-dinitrophenyl)acetamide" structural analysis

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Compound of Interest

Compound Name: *N*-(4-methyl-2,6-dinitrophenyl)acetamide
CAS No.: 49804-47-9
Cat. No.: B189112

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Structural Analysis: N-(4-methyl-2,6-dinitrophenyl)acetamide

Technical Whitepaper | CAS: 49804-47-9[1]

Executive Summary

N-(4-methyl-2,6-dinitrophenyl)acetamide (also known as 2,6-dinitro-4-methylacetanilide) represents a classic example of a sterically crowded, electron-deficient aromatic system.[1] It serves as a pivotal intermediate in the synthesis of 2,6-dinitro-4-methylaniline (CAS 6393-42-6), a precursor for high-value agricultural chemicals and disperse dyes.[1]

This guide details the molecular architecture, synthesis logic, and spectroscopic signatures of the compound.[2] Special emphasis is placed on the "Ortho Effect"—where the bulky nitro groups at positions 2 and 6 force the acetamide moiety into a perpendicular conformation, significantly altering its resonance and reactivity compared to unhindered acetanilides.[2]

Molecular Architecture & Physiochemical

Properties[2][3]

Theoretical & Experimental Data

The molecule consists of a toluene core substituted with an acetamide group at the C1 position and two nitro groups at the C2 and C6 positions.[2] The high symmetry of the substitution pattern (

point group effectively) simplifies the spectroscopic data but complicates the solid-state packing due to steric bulk.[2]

Property	Value	Notes
Molecular Formula		
Molecular Weight	239.18 g/mol	
CAS Number	49804-47-9	Specific to the acetylated form. [1][3][4]
Appearance	Pale yellow to off-white needles	Typical of nitro-aromatics.[1][2]
Melting Point	~205–210 °C	Elevated due to intermolecular H-bonding and dipole interactions.[1][2]
Solubility	DMSO, Acetone, DMF	Poor solubility in water and non-polar solvents.[2]
Electronic Character	Highly Electron Deficient	The two groups deactivate the ring, making the amide nitrogen less nucleophilic.[1][2]

Conformational Analysis (The Ortho Effect)

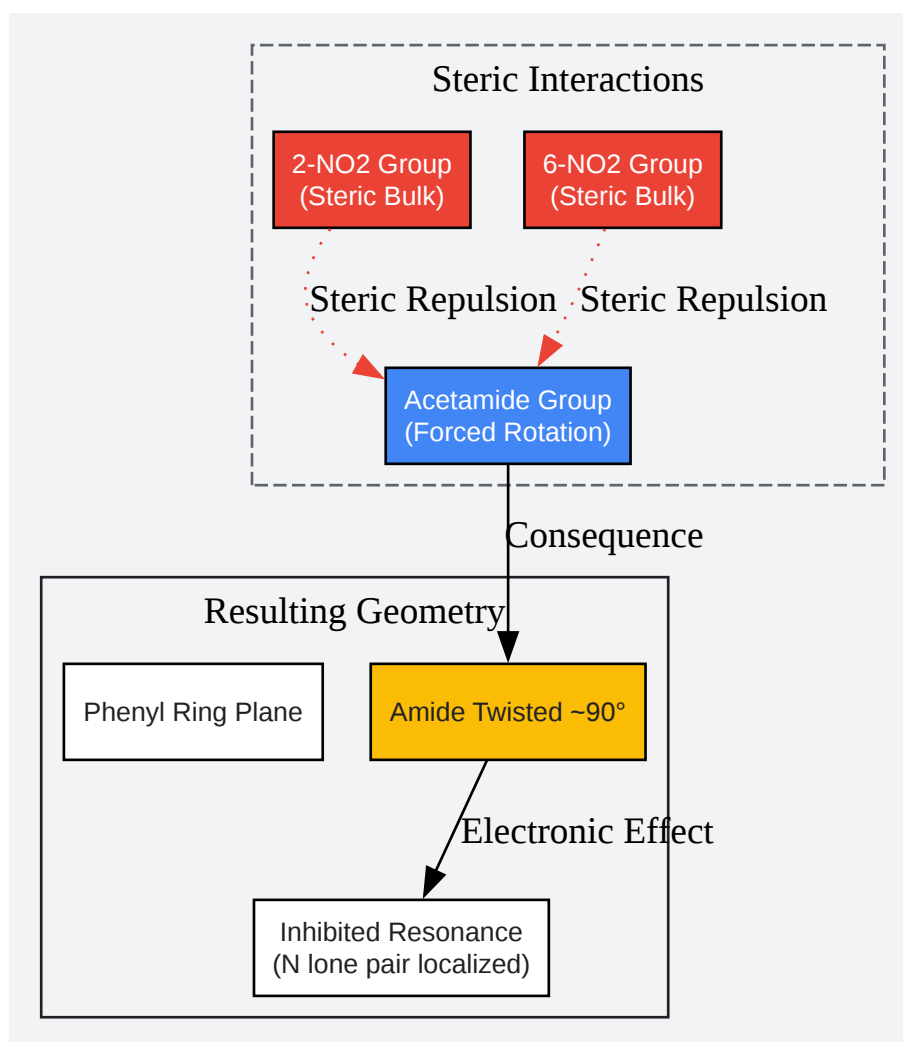
In typical acetanilides, the amide plane is coplanar with the phenyl ring to maximize

delocalization.[2] However, in **N-(4-methyl-2,6-dinitrophenyl)acetamide**, the van der Waals radii of the nitro oxygens clash with the acetamide methyl and carbonyl oxygen.[1]

- Twisted Amide Plane: The acetamide group rotates out of the aromatic plane (dihedral angle 60–90°).[2]

- Intramolecular Hydrogen Bonding: A "bifurcated" or weak intramolecular hydrogen bond often forms between the amide

and the nitro oxygen, locking the conformation and deshielding the amide proton in NMR.[2]



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Figure 1: Conformational locking due to steric hindrance from 2,6-dinitro substitution.

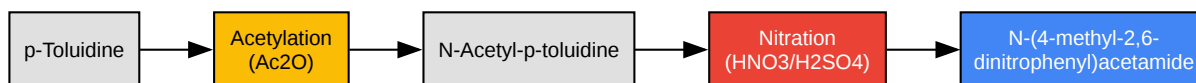
Synthesis & Purification Protocols

The synthesis must avoid direct nitration of p-toluidine, which leads to oxidation (tars).[2] The acetyl group acts as a robust protecting group that directs nitration while preventing amine oxidation.[2]

Step-by-Step Methodology

- Acetylation (Protection):
 - Reagents: p-Toluidine + Acetic Anhydride (solvent-free or in acetic acid).[1][2]
 - Mechanism: Nucleophilic acyl substitution.[2]
 - Product: N-Acetyl-p-toluidine (White crystals).[1][2]
- Nitration (The Critical Step):
 - Reagents: Fuming
/ Conc.
(Mixed Acid).[2]
 - Conditions: Temperature must be controlled (initially, then).
 - Mechanism: Electrophilic Aromatic Substitution (EAS).[2] The acetamide is ortho/para directing.[2] Since para is blocked by methyl, nitration occurs at the two ortho positions.[2]
 - Purification: Quench in ice water. The dinitro product precipitates.[2][5] Recrystallize from Ethanol/DMF.[2]
- Deprotection (Optional):
 - Acid hydrolysis (

, reflux) yields 2,6-Dinitro-4-methylaniline (CAS 6393-42-6).[1][2]



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Figure 2: Synthetic pathway via protection-nitration strategy.[1][6]

Spectroscopic Characterization

This section provides the self-validating spectral data required to confirm the structure.[1][2]

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule is the key identifier.[2]

- Solvent: DMSO-

or

[1][2]

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
2.15	Singlet	3H	Acetyl	Typical amide methyl, slightly shielded by ring current twist.[1]
2.45	Singlet	3H	Aryl	Attached to electron-deficient ring.[1][2]
8.20	Singlet	2H	Ar- (C3, C5)	Diagnostic Peak. Appears as a singlet due to C2/C6 symmetry. [1][2] Highly deshielded by ortho-nitro groups.[1][2]
10.20	Broad Singlet	1H	Amide	Very downfield due to acidity (electron-withdrawing ring) and H-bonding. [1][2]

Infrared Spectroscopy (FTIR)

- Stretch:

(Sharp, often weaker due to intramolecular H-bond).[1][2]

- Stretch (Amide I):

[2] The frequency is higher than typical acetanilides (

) because the twisted conformation reduces conjugation between the nitrogen lone pair and the carbonyl, increasing double-bond character of the carbonyl.[2]

- Stretches:
 - Asymmetric:

(Very Strong).[1][2]
 - Symmetric:

.[1][2]

Mass Spectrometry (EI-MS)

- Molecular Ion (

): m/z 239.[2]
- Base Peak: Often m/z 43 (

) or the deacetylated amine ion.[2]
- Fragmentation:
 - (Loss of Ketene,

)

m/z 197 (2,6-dinitro-4-methylaniline).[1]
 - (Loss of

from "ortho effect" rearrangement).

References

- PubChem Compound Summary.**N-(4-methyl-2,6-dinitrophenyl)acetamide** (CAS 49804-47-9). [\[Link\]](#)[1][2]
- Cambridge Structural Database (CSD).Crystal structure analysis of sterically hindered acetanilides.[2] (General reference for acetanilide conformation). [\[Link\]](#)[2]

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Sources

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- [3. 3,5-Dinitrotoluene | CAS#:618-85-9 | Chemsrvc \[chemsrc.com\]](#)
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